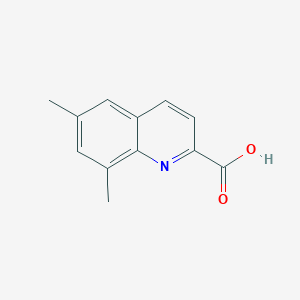
6,8-Dimethylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of two methyl groups at the 6th and 8th positions and a carboxylic acid group at the 2nd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline-2-carboxylic acid, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves optimized versions of the classical synthetic routes. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: This reaction can replace hydrogen atoms on the quinoline ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-2,3-dicarboxylic acid, while reduction can produce 6,8-dimethylquinoline-2-methanol .
Scientific Research Applications
6,8-Dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7,8-Dimethylquinoline-2-carboxylic acid
- 6,7-Dimethylquinoline-3-carboxylic acid
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
6,8-Dimethylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6,8-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)11-9(6-7)3-4-10(13-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
DDSQDBPEJGLRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















